Cas no 89673-71-2 ((S)-2-Hydroxypropanamide)

(S)-2-Hydroxypropanamide is a chiral organic compound characterized by a hydroxyl group and an amide functional group attached to a propyl backbone. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The compound serves as a versatile intermediate in the production of fine chemicals, bioactive molecules, and chiral catalysts. Its hydroxyl and amide functionalities enable participation in hydrogen bonding and further derivatization, enhancing its utility in medicinal chemistry and material science. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic pathways. Proper handling and storage are recommended to maintain stability.
(S)-2-Hydroxypropanamide structure
(S)-2-Hydroxypropanamide structure
Product Name:(S)-2-Hydroxypropanamide
CAS No:89673-71-2
MF:C3H7NO2
MW:89.0931808948517
MDL:MFCD00198010
CID:733497
PubChem ID:24867304
Update Time:2025-10-29

(S)-2-Hydroxypropanamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Hydroxypropanamide
    • (S)-(-)-2-HYDROXYPROPIONAMIDE
    • (S)-(?)-Lactamide
    • Propanamide, 2-hydroxy-, (2S)-
    • (2S)-2-hydroxypropanamide
    • (S)-(-)-LACTAMIDE
    • (2S)-2-Hydroxypropanamide (ACI)
    • Propanamide, 2-hydroxy-, (S)- (ZCI)
    • (-)-Lactamide
    • (S)-Lactamide
    • (A+/-)-2-hydroxy-propionamide
    • EN300-7209434
    • (S)-(-)-Lactamide, 97%
    • MFCD00198010
    • AS-58340
    • 89673-71-2
    • AKOS016843621
    • DB-078464
    • E78119
    • CS-0330478
    • SXQFCVDSOLSHOQ-REOHCLBHSA-N
    • MDL: MFCD00198010
    • Inchi: 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1
    • InChI Key: SXQFCVDSOLSHOQ-REOHCLBHSA-N
    • SMILES: [C@H](O)(C)C(=O)N

Computed Properties

  • Exact Mass: 89.04770
  • Monoisotopic Mass: 89.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 61.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -1.1

Experimental Properties

  • Density: 1.1948 (rough estimate)
  • Melting Point: 53-55 °C (lit.)
  • Boiling Point: 165.17°C (rough estimate)
  • Flash Point: 124.3°C
  • Refractive Index: 1.4368 (estimate)
  • Solubility: 782g/l (experimental)
  • PSA: 63.32000
  • LogP: -0.44720
  • Optical Activity: [α]20/D −20.5°, c = 10 in H2O

(S)-2-Hydroxypropanamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 23/24/25-36/37/38
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: T

(S)-2-Hydroxypropanamide Pricemore >>

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(S)-2-Hydroxypropanamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  5 °C; 24 h, rt
Reference
Synthesis and biological activity of novel ester derivatives of N3-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase
Pawlak, Dorota; Schielmann, Marta; Wojciechowski, Marek; Andruszkiewicz, Ryszard, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3586-3589

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies
Moree, Willy Jantina, 1994, , ,

Production Method 3

Reaction Conditions
Reference
A general synthetic method of chiral 2-arylalkanoic esters via thermal 1,2-rearrangement
Honda, Yutaka; Ori, Aiichiro; Tsuchihashi, Genichi, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1027-36

Production Method 4

Reaction Conditions
1.1 Catalysts: (S)-2-Haloacid dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  30 °C
Reference
Substrate specificity and product stereochemistry in the dehalogenation of 2-haloacids with the crude enzyme preparation from Pseudomonas putida
Vyazmensky, Maria; Geresh, Shimona, Enzyme and Microbial Technology, 1998, 22(5), 323-328

(S)-2-Hydroxypropanamide Raw materials

(S)-2-Hydroxypropanamide Preparation Products

(S)-2-Hydroxypropanamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:89673-71-2)(S)-2-Hydroxypropanamide
Order Number:A861097
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):396.0
Email:sales@amadischem.com

(S)-2-Hydroxypropanamide Related Literature

Additional information on (S)-2-Hydroxypropanamide

Introduction to (S)-2-Hydroxypropanamide (CAS No. 89673-71-2)

(S)-2-Hydroxypropanamide, also known as (S)-Lactamide, is a chiral compound with the chemical formula C3H7NO2. This compound is of significant interest in the fields of organic chemistry, biochemistry, and pharmaceutical research due to its unique properties and potential applications. The compound is identified by the CAS number 89673-71-2, which is a unique identifier assigned by the Chemical Abstracts Service to ensure precise and consistent referencing in scientific literature.

The structure of (S)-2-Hydroxypropanamide consists of a three-carbon backbone with a hydroxyl group and an amide group attached to the second carbon atom. The chiral center at the second carbon position gives rise to two enantiomers, with the (S) enantiomer being the focus of this discussion. The (S) configuration is crucial for its biological activity and reactivity, making it a valuable compound in various research and industrial applications.

In recent years, (S)-2-Hydroxypropanamide has gained attention for its potential use in the development of novel pharmaceuticals. One of the key areas of research involves its role as an intermediate in the synthesis of chiral drugs. Chiral compounds are essential in pharmaceuticals because they can exhibit different biological activities depending on their enantiomeric form. The (S) enantiomer of 2-hydroxypropanamide has been shown to be particularly effective in this regard, contributing to the development of more selective and potent drugs.

Studies have also explored the use of (S)-2-Hydroxypropanamide in the context of enzyme inhibition. Enzyme inhibitors are critical in treating various diseases, including cancer and neurodegenerative disorders. Research has demonstrated that certain derivatives of (S)-2-hydroxypropanamide can effectively inhibit specific enzymes, providing a promising avenue for therapeutic intervention. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of (S)-2-hydroxypropanamide derivatives as inhibitors of protein kinases, which are key targets in cancer therapy.

Beyond its pharmaceutical applications, (S)-2-Hydroxypropanamide has been investigated for its role in metabolic pathways. Metabolomics studies have shown that this compound can be involved in various metabolic processes, particularly those related to amino acid metabolism. Understanding these pathways can provide insights into disease mechanisms and potential therapeutic targets. A recent study published in Metabolomics explored the role of (S)-2-hydroxypropanamide in amino acid catabolism, suggesting its importance in maintaining metabolic homeostasis.

The synthesis of (S)-2-Hydroxypropanamide has been optimized through various methods, including enzymatic and chemical routes. Enzymatic approaches leverage biocatalysts such as lipases and proteases to achieve high enantioselectivity, ensuring that only the desired (S) enantiomer is produced. Chemical methods often involve asymmetric synthesis techniques, such as chiral auxiliaries or organocatalysis, to achieve similar results. These advancements have made it possible to produce (S)-2-hydroxypropanamide on a larger scale, facilitating its use in both research and industrial settings.

In addition to its synthetic routes, the analytical methods for characterizing (S)-2-Hydroxypropanamide have also been refined. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and circular dichroism (CD) spectroscopy are commonly used to confirm the structure and purity of the compound. These methods are essential for ensuring that the compound meets the high standards required for pharmaceutical and other applications.

The safety profile of (S)-2-Hydroxypropanamide has been extensively studied to ensure its suitability for various applications. Toxicological assessments have shown that it is generally safe when used under controlled conditions. However, like any chemical compound, it should be handled with appropriate precautions to minimize any potential risks. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, (S)-2-Hydroxypropanamide (CAS No. 89673-71-2) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique properties make it an important intermediate in drug synthesis and a valuable tool in understanding metabolic pathways. Ongoing research continues to uncover new applications and insights into its biological activities, solidifying its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:89673-71-2)(S)-2-Hydroxypropanamide
A861097
Purity:99%
Quantity:25g
Price ($):396.0
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